Tibesaikosaponin V

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

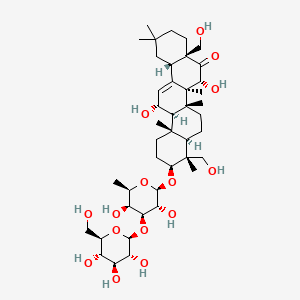

Molecular Formula |

C42H68O15 |

|---|---|

Molecular Weight |

813.0 g/mol |

IUPAC Name |

(4aS,6R,6aR,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one |

InChI |

InChI=1S/C42H68O15/c1-19-26(47)31(57-35-29(50)28(49)27(48)23(16-43)55-35)30(51)36(54-19)56-25-9-10-38(4)24(39(25,5)17-44)8-11-40(6)32(38)22(46)14-20-21-15-37(2,3)12-13-42(21,18-45)34(53)33(52)41(20,40)7/h14,19,21-33,35-36,43-52H,8-13,15-18H2,1-7H3/t19-,21+,22-,23-,24-,25+,26+,27-,28+,29-,30-,31+,32-,33+,35+,36+,38+,39+,40-,41+,42-/m1/s1 |

InChI Key |

ONZYNENDGFEXPD-NKRJZQNQSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4([C@H](C(=O)[C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)O)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(C(C(=O)C6(C5CC(CC6)(C)C)CO)O)C)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation and Purification of Tibesaikosaponin V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Tibesaikosaponin V, a triterpenoid saponin identified in Bupleurum marginatum var. stenophyllum. While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, this guide synthesizes established methods for the purification of saikosaponins from Bupleurum species to provide a robust and representative experimental framework.

Overview of this compound

This compound is a member of the saikosaponin family, a group of oleanane-type triterpenoid saponins that are the major bioactive constituents of plants from the Bupleurum genus.[1][2][3] These compounds are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities, including anti-inflammatory, antiviral, and immunomodulatory effects.[3] The complex structures and the presence of numerous isomers make the separation and purification of individual saikosaponins a challenging but critical task for drug discovery and development.[1][2]

Experimental Protocols for Isolation and Purification

The following protocols are a composite of established methods for the extraction and purification of saikosaponins from Bupleurum species, and are expected to be effective for the isolation of this compound from Bupleurum marginatum.

Extraction of Total Saikosaponins

This initial step aims to extract a crude mixture of saikosaponins from the plant material.

Experimental Protocol:

-

Plant Material Preparation: The plant material (e.g., roots of Bupleurum marginatum) is pulverized to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is subjected to reflux extraction with 10 times its volume of 70% ethanol containing 0.05% ammonia water. This process is repeated twice, with each extraction lasting for 4 hours.[1][2]

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning for Preliminary Purification

Solvent partitioning is employed to remove non-polar and highly polar impurities from the crude extract.

Experimental Protocol:

-

Degreasing: The crude extract is suspended in water and then extracted with petroleum ether to remove lipids and other non-polar compounds. The petroleum ether layer is discarded.

-

Ethyl Acetate Extraction: The aqueous layer is then extracted with ethyl acetate to remove compounds of intermediate polarity. The ethyl acetate layer is typically set aside or discarded depending on the target compounds.

-

n-Butanol Extraction: The remaining aqueous layer is extracted with water-saturated n-butanol. Saikosaponins are known to partition into the n-butanol layer.[1][2][4]

-

Concentration: The n-butanol fraction is collected and concentrated under reduced pressure to yield a total saikosaponin-enriched extract.

Macroporous Resin Column Chromatography

This step further purifies the total saikosaponins by adsorbing them onto a macroporous resin and then eluting them with a stepwise gradient of ethanol.

Experimental Protocol:

-

Column Preparation: A D101 macroporous resin column is packed and equilibrated with deionized water.[1][2]

-

Sample Loading: The total saikosaponin-enriched extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Stepwise Elution: The column is eluted sequentially with deionized water, 30% ethanol, 70% ethanol, and 95% ethanol.[1][2]

-

Fraction Collection: The 70% ethanol fraction, which contains the majority of the saikosaponins, is collected and concentrated.[1][2]

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

The final step in isolating this compound to a high degree of purity is preparative HPLC. This technique separates individual saponins based on their differential retention times on a reversed-phase column.

Experimental Protocol:

-

Column: A reversed-phase C18 column is typically used for the separation of saikosaponins.

-

Mobile Phase: A gradient elution system is employed, commonly consisting of acetonitrile and water, often with a small percentage of an acidifier like formic acid to improve peak shape. A representative gradient is as follows:

-

Detection: The eluent is monitored using a PDA detector, with the wavelength range set to 200–400 nm to detect the saponins.[1][2]

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC-MS. Purity of over 94% has been achieved for other saikosaponins using similar methods.[4]

Data Presentation

The following tables summarize key quantitative data related to the isolation and purification of saikosaponins.

Table 1: Parameters for Extraction and Preliminary Purification of Total Saikosaponins from Bupleurum marginatum var. stenophyllum

| Parameter | Value/Description | Reference |

| Extraction | ||

| Plant Material | Pulverized roots | [1][2] |

| Extraction Solvent | 70% Ethanol (containing 0.05% ammonia water) | [1][2] |

| Solvent to Material Ratio | 10:1 (v/w) | [1][2] |

| Extraction Method | Reflux | [1][2] |

| Extraction Duration | 4 hours, repeated twice | [1][2] |

| Solvent Partitioning | ||

| Degreasing Solvent | Petroleum ether | [1][2] |

| Saponin Extraction Solvent | Water-saturated n-butanol | [1][2][4] |

Table 2: Macroporous Resin and Preparative HPLC Parameters for Saikosaponin Purification

| Parameter | Value/Description | Reference |

| Macroporous Resin Chromatography | ||

| Resin Type | D101 | [1][2] |

| Elution Solvents | Water, 30% Ethanol, 70% Ethanol, 95% Ethanol | [1][2] |

| Collection Fraction | 70% Ethanol | [1][2] |

| Preparative HPLC | ||

| Column | C18 reversed-phase | [1][2] |

| Mobile Phase | Acetonitrile/Water (with 0.05% formic acid) gradient | [1][2] |

| Detection | PDA (200-400 nm) | [1][2] |

| Achievable Purity | >94% (for other saikosaponins) | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

Caption: Workflow for this compound isolation.

Signaling Pathway

Saikosaponins are known to exert their anti-inflammatory effects through the inhibition of key signaling pathways. The NF-κB pathway is a critical regulator of inflammation and a likely target of this compound.

Caption: NF-κB pathway inhibition by saikosaponins.

References

A Technical Guide to Tibesaikosaponin V: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibesaikosaponin V, a triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its quantitative distribution in various plant species. Furthermore, this document outlines comprehensive experimental protocols for the extraction, isolation, and purification of this compound. Finally, it elucidates the molecular mechanism of its anti-inflammatory activity, focusing on the inhibition of the NF-κB signaling pathway.

Natural Sources and Quantitative Analysis of this compound

This compound is primarily found in the roots of various species belonging to the genus Bupleurum, which are perennial herbs widely distributed in the Northern Hemisphere.[1] These plants, particularly their roots, have been a staple in traditional Chinese medicine for centuries to treat a variety of ailments, including inflammation, fever, and liver diseases.[1] The primary species known to contain this compound include Bupleurum chinense and Bupleurum falcatum.

The concentration of this compound can vary significantly depending on the Bupleurum species, the geographical origin, and the specific part of the plant. Quantitative analysis is typically performed using advanced chromatographic techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS).[2][3]

Below is a summary of the quantitative data for major saikosaponins, including compounds structurally related to this compound, found in the roots of two prominent Bupleurum species. It is important to note that specific quantitative data for this compound is limited in publicly available literature; the table reflects the available data for major saikosaponins which are often analyzed together.

| Plant Species | Saikosaponin a (mg/g) | Saikosaponin d (mg/g) | Other Major Saikosaponins (mg/g) | Analytical Method | Reference |

| Bupleurum chinense | Significantly higher than in B. scorzonerifolium | Significantly higher than in B. scorzonerifolium | Saikosaponin b1, b2, and c also significantly higher | HPLC-MS | [4] |

| Bupleurum scorzonerifolium | Lower content compared to B. chinense | Lower content compared to B. chinense | Lower content of other major saikosaponins | HPLC-MS | [4] |

| Bupleurum falcatum | 3.32 - 3.88 (total saikosaponins) | - | Saikosaponin c | HPLC | [5] |

Experimental Protocols: Extraction and Isolation of this compound

The extraction and isolation of this compound from Bupleurum roots is a multi-step process that requires careful execution to ensure high purity and yield. The following is a detailed protocol synthesized from established methods for saponin isolation.

Extraction

-

Plant Material Preparation: The roots of the selected Bupleurum species are collected, washed, and dried in a well-ventilated area or in an oven at a controlled temperature (typically 40-60°C) to prevent degradation of the active compounds. The dried roots are then ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered root material is subjected to extraction with an organic solvent. A common method is Soxhlet extraction or maceration with methanol or ethanol. For instance, the powdered roots can be refluxed with 70% ethanol for several hours. This process is typically repeated multiple times to maximize the extraction yield.

-

Concentration: The resulting hydroalcoholic extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract.

Isolation and Purification

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic techniques to isolate this compound.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Saponins, being polar glycosides, are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is then subjected to column chromatography. Silica gel is a commonly used stationary phase. The column is eluted with a gradient of solvents, typically a mixture of chloroform, methanol, and water in varying ratios. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, the fractions enriched with this compound are subjected to preparative HPLC.[6][7][8] A reversed-phase C18 column is often employed, with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored using a UV detector, and the peak corresponding to this compound is collected. The purified compound can then be lyophilized to obtain a fine powder.

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

Molecular Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Recent research has indicated that the anti-inflammatory effects of many saikosaponins are mediated through the modulation of key inflammatory signaling pathways.[5][9][10] While direct studies on this compound are emerging, the well-established mechanism for structurally similar saikosaponins, such as saikosaponin A and D, involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] This pathway is a central regulator of the inflammatory response.

Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate into the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2.

This compound is hypothesized to exert its anti-inflammatory effect by interfering with this cascade. The proposed mechanism involves the inhibition of IκBα phosphorylation.[12][13] By preventing the phosphorylation of IκBα, this compound stabilizes the NF-κB/IκBα complex in the cytoplasm, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[14] This, in turn, suppresses the expression of NF-κB-dependent pro-inflammatory mediators.

The following diagram illustrates the proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound, a natural compound found in the roots of Bupleurum species, demonstrates significant potential as a therapeutic agent, particularly due to its anti-inflammatory properties. The detailed protocols for its extraction and isolation provided in this guide offer a foundation for researchers to obtain this compound for further investigation. The elucidation of its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, provides a clear direction for future drug development efforts. Further research is warranted to fully explore the pharmacological profile of this compound and its potential applications in treating inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative and Differential Analysis between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd. Using HPLC-MS and GC-MS Coupled with Multivariate Statistical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological properties and derivatives of saikosaponins-a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IκBα phosphorylation and associated NF-κB activation are essential events in lymphocyte activation, proliferation, and anti-bacterial adaptive immune response of Nile tilapia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How to Inhibit Nuclear Factor-Kappa B Signaling: Lessons from Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. experts.umn.edu [experts.umn.edu]

Navigating the Physicochemical Landscape of Tibesaikosaponin V: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Tibesaikosaponin V, a triterpenoid saponin of significant interest to researchers, scientists, and drug development professionals. Due to a lack of specific data for this compound in the public domain, this guide draws upon established knowledge of the general characteristics of saikosaponins and related triterpenoid saponins to provide a foundational understanding of its likely physicochemical properties. All data presented herein should be considered representative for this class of compounds and may require experimental validation for this compound itself.

Executive Summary

Saponins, as a chemical class, exhibit predictable patterns of solubility and are susceptible to degradation under certain environmental conditions. This guide summarizes the expected solubility of this compound in a range of common laboratory solvents and outlines its anticipated stability profile with respect to temperature, pH, and light exposure. Detailed experimental protocols for determining these parameters are also provided to facilitate further research and validation.

Solubility Profile

The solubility of saponins is largely dictated by the polarity of the solvent. The presence of both a hydrophobic aglycone backbone and hydrophilic sugar moieties imparts an amphiphilic character to these molecules.

Table 1: Anticipated Solubility of this compound in Common Solvents

| Solvent | Type | Expected Solubility |

| Water | Polar Protic | Soluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Chloroform | Non-polar | Sparingly Soluble |

| Petroleum Ether | Non-polar | Sparingly Soluble |

| Dilute Sodium Hydroxide | Aqueous Basic | Soluble |

| Dilute Hydrochloric Acid | Aqueous Acidic | Insoluble |

Note: This data is based on the general solubility characteristics of triterpenoid saponins.

Stability Profile

The stability of saponins is a critical consideration for their extraction, purification, storage, and formulation. Degradation can occur through hydrolysis of the glycosidic bonds or modifications to the aglycone structure.

Table 2: Anticipated Stability of this compound under Various Conditions

| Condition | Parameter | Expected Impact on Stability |

| Temperature | Elevated Temperature | Degradation |

| Low Temperature (e.g., 10°C) | Enhanced Stability[1][2][3] | |

| pH | Acidic (pH < 7) | Relatively Stable (slow hydrolysis)[4] |

| Neutral (pH 7) | Moderate Stability | |

| Basic (pH > 7) | Prone to Hydrolysis[4] | |

| Light | UV or Broad Spectrum | Potential for Photodegradation |

Experimental Protocols

The following are generalized protocols for the experimental determination of solubility and stability for saponins like this compound.

Solubility Determination

A qualitative assessment of solubility can be performed by visual inspection.

Protocol:

-

Add 1 mg of the dried this compound extract to 1 mL of the desired solvent in a clear vial.

-

Vortex the mixture vigorously for 1 minute at room temperature.

-

Visually inspect the solution for the presence of undissolved solid material.

-

The absence of visible particles indicates solubility.

Stability Assessment

4.2.1 Thermal Stability Protocol:

-

Prepare solutions of this compound in a suitable solvent (e.g., 70% ethanol).

-

Aliquot the solution into multiple vials.

-

Store the vials at a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature.

-

Analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

A decrease in concentration over time indicates degradation.

4.2.2 pH Stability Protocol:

-

Prepare a series of buffer solutions with varying pH values (e.g., pH 3, 5, 7, 9, 11).

-

Dissolve a known concentration of this compound in each buffer.

-

Incubate the solutions at a constant temperature (e.g., 25°C).

-

At specified time intervals, analyze the concentration of the saponin by HPLC.

-

Plot the concentration of this compound against time for each pH to determine the rate of degradation. Saponin hydrolysis in buffer solutions is often base-catalyzed and follows first-order kinetics[4].

4.2.3 Photostability Protocol:

-

Prepare two sets of this compound solutions.

-

Wrap one set of vials in aluminum foil to serve as a dark control.

-

Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral distribution).

-

At specified time intervals, withdraw samples from both sets.

-

Analyze the concentration of this compound by HPLC.

-

A greater decrease in concentration in the light-exposed samples compared to the dark controls indicates photolability.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

Caption: Workflow for qualitative solubility assessment of this compound.

Caption: Factors influencing the stability of this compound.

Caption: General experimental workflow for stability testing of this compound.

Conclusion

While specific experimental data for this compound remains to be published, the general principles governing the solubility and stability of triterpenoid saponins provide a robust framework for its handling and formulation. It is anticipated that this compound will be soluble in polar solvents and more stable at lower temperatures and in acidic to neutral conditions. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers embarking on the study of this promising natural product. Further empirical studies are essential to definitively characterize the physicochemical properties of this compound.

References

Preliminary Biological Activity of Saikosaponins: A Technical Overview

Disclaimer: This technical guide summarizes the preliminary biological activity of saikosaponins as a class of compounds. Despite extensive searches, specific data on the biological activity of Tibesaikosaponin V is not publicly available at this time. The information presented herein is based on studies of closely related saikosaponins, primarily Saikosaponin A and Saikosaponin D, and should be interpreted with this context in mind.

This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of saikosaponins. It provides an in-depth overview of their anti-inflammatory and anticancer activities, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Anti-inflammatory Activity

Saikosaponins have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. The primary mechanism of action appears to be the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data Summary

| Compound | Model/Cell Line | Concentration/Dose | Observed Effect | Reference |

| Saikosaponin A (SSa) | LPS-induced RAW264.7 cells | Not specified | Significant inhibition of iNOS and COX-2 expression | [1] |

| Saikosaponin D (SSd) | LPS-induced RAW264.7 cells | Not specified | Significant inhibition of iNOS and COX-2 expression | [1] |

| Saikosaponins (general) | Mouse ear edema (PMA-induced) | Not specified | Potent anti-inflammatory effects | [2] |

| Saikosaponins (general) | Cellular systems | Not specified | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) metabolites, with a more marked effect on LTC4 | [2] |

Experimental Protocols

In vitro Anti-inflammatory Assay in LPS-induced RAW264.7 Cells [1]

-

Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with varying concentrations of Saikosaponin A or Saikosaponin D for a specified period before stimulation with lipopolysaccharide (LPS).

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and the mRNA expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines are quantified using reverse transcription-quantitative polymerase chain reaction.

-

Protein Expression Analysis (Western Blot): Cell lysates are subjected to SDS-PAGE, and the protein levels of iNOS, COX-2, and key proteins in the NF-κB signaling pathway are detected using specific antibodies.

-

In vivo Mouse Ear Edema Model [2]

-

Animal Model: Mice (e.g., Swiss) are used for the study.

-

Induction of Edema: A solution of a phorbol ester, such as phorbol myristate acetate (PMA), is topically applied to the inner and outer surfaces of the mouse ear to induce inflammation and edema.

-

Treatment: Saikosaponins are administered, typically topically or systemically, at various doses before or after the application of the inflammatory agent.

-

Measurement of Edema: The thickness and weight of the ear punch biopsies are measured at different time points after the induction of edema to quantify the extent of swelling.

-

Histological Analysis: Ear tissue samples may be collected for histological examination to assess the inflammatory cell infiltrate and tissue damage.

Signaling Pathways

The anti-inflammatory effects of saikosaponins, particularly Saikosaponin A and Saikosaponin D, are mediated through the suppression of the NF-κB signaling pathway.[1]

Caption: Inhibition of the NF-κB signaling pathway by Saikosaponins A and D.

Anticancer Activity

Emerging evidence suggests that saikosaponins possess anticancer properties, primarily through the induction of apoptosis and inhibition of cancer cell proliferation.

Quantitative Data Summary

Due to the limited specific data for this compound, a comprehensive table for anticancer activity is not available. However, studies on other saponins indicate potential anticancer effects. For instance, a saponin-rich fraction from Albizia lebbeck showed an IC50 of 1 μg/ml in MCF-7 cells. While not directly related to saikosaponins, this highlights the general potential of saponins as anticancer agents.

Experimental Protocols

MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., saikosaponins) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified time.

-

Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Signaling Pathways

The precise signaling pathways involved in the anticancer activity of saikosaponins are still under investigation. However, based on the general mechanisms of other saponins, it is plausible that they may induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Potential apoptotic pathways that may be modulated by saikosaponins.

Conclusion

Saikosaponins exhibit promising preliminary biological activities, particularly in the realms of anti-inflammatory and anticancer effects. Their ability to modulate key signaling pathways like NF-κB highlights their potential as lead compounds for the development of novel therapeutics. However, it is crucial to underscore that the data presented here is for the saikosaponin class in general. Further research is imperative to isolate and characterize the specific biological activities of this compound to ascertain its therapeutic potential. Future studies should focus on elucidating its precise mechanisms of action, conducting comprehensive preclinical evaluations, and establishing its safety and efficacy profiles.

References

In Vitro Screening of Saikosaponins: A Technical Guide for Researchers

Introduction

Saikosaponins, a diverse group of oleanane-type triterpenoid saponins primarily isolated from the roots of Bupleurum species, have garnered significant attention in drug discovery for their wide array of pharmacological activities. These include potent anti-inflammatory, anticancer, and neuroprotective effects demonstrated in various in vitro models. This technical guide offers an in-depth overview of the common in vitro screening assays, experimental protocols, and known signaling pathways associated with saikosaponins, providing a foundational framework for researchers and drug development professionals.

Data Presentation: In Vitro Bioactivities of Saikosaponins

The following tables summarize the quantitative data from various in vitro studies on different saikosaponins. These values provide a comparative look at their potential efficacy in different therapeutic areas.

Table 1: Anti-inflammatory Activity of Saikosaponins

| Saikosaponin | Cell Line | Assay | Target | IC50 / Effective Concentration |

| Saikosaponin A | RAW 264.7 Macrophages | Griess Assay | Nitric Oxide (NO) Production | Not specified, significant inhibition |

| Saikosaponin D | RAW 264.7 Macrophages | ELISA | TNF-α, IL-6 Production | Not specified, significant inhibition |

| Saikosaponin A | 3T3-L1 Adipocytes | Western Blot | NF-κB activation | Not specified, significant inhibition[1] |

| Saikosaponin D | Murine T lymphocytes | - | T lymphocyte activation | Not specified, significant suppression[1] |

Table 2: Anticancer Activity of Saikosaponins

| Saikosaponin | Cell Line | Assay | Effect | IC50 / Effective Concentration |

| Saikosaponin D | HepG2 (Hepatoma) | MTT Assay | Cytotoxicity | 5-20 µg/mL[2] |

| Saikosaponin A | MCF-7 (Breast Cancer) | - | Apoptosis Induction | Not specified, p53-p21-dependent[1] |

| Saikosaponin D | SW480, SW620 (Colon Cancer) | - | Apoptosis Induction | 50 µg/mL[3] |

| Saikosaponin B2 | - | - | Antiviral (HCoV-229E) | IC50 = 1.7 ± 0.1 µmol/L[4][5] |

Table 3: Neuroprotective Activity of Saikosaponins

| Saikosaponin | Cell Line | Model | Effect |

| Saikosaponin D | SH-SY5Y (Neuroblastoma) | Glutamate-induced cytotoxicity | Activation of Nrf2 pathway[6][7][8] |

| Chikusetsu saponin V | SH-SY5Y (Neuroblastoma) | H2O2-induced oxidative stress | Attenuation of oxidative stress[9] |

| Saikosaponin A | - | Acute spinal cord injury in rats | Inhibition of NF-κB signaling[10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro screening results. Below are protocols for key experiments commonly used to evaluate the bioactivity of saikosaponins.

Anti-inflammatory Activity

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test saikosaponin for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

-

NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.

-

Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

2. Cytokine Production Measurement by ELISA

-

Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are treated with the saikosaponin and stimulated with LPS.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Analysis: Cytokine concentrations in the treated groups are compared to the LPS-stimulated control.

Anticancer Activity

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the saikosaponin for 24, 48, or 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm.

-

Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[11]

2. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

-

Cell Culture and Treatment: Cancer cells are treated with the saikosaponin at its IC50 concentration for a specified time.

-

Cell Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.

Neuroprotective Activity

1. Oxidative Stress Model in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS.

-

Induction of Oxidative Stress: Cells are pre-treated with the saikosaponin for a designated period before being exposed to an oxidative stress-inducing agent like hydrogen peroxide (H2O2) or glutamate.[7][9]

-

Cell Viability Assay: Cell viability is assessed using the MTT assay as described previously.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.

-

Analysis: The protective effect of the saikosaponin is determined by the increase in cell viability and the reduction in ROS levels compared to the stress-induced control.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for in vitro screening.

Signaling Pathways

Caption: Saikosaponin-mediated inhibition of the NF-κB inflammatory pathway.

Caption: Proposed anticancer mechanism of saikosaponins via the PI3K/Akt pathway leading to apoptosis.

Experimental Workflow

Caption: General experimental workflow for in vitro screening of this compound.

References

- 1. The Role of Saikosaponins in Therapeutic Strategies for Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Antiviral effects of saikosaponins on human coronavirus 229E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cybermedlife.eu [cybermedlife.eu]

- 6. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saikosaponin-D Mitigates Oxidation in SH-SY5Y Cells Stimulated by Glutamate Through Activation of Nrf2 Pathway: Involvement of PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotection of Chikusetsu saponin V on transient focal cerebral ischemia/reperfusion and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Neuroprotective effects and mechanism of saikosaponin A on acute spinal cord injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer activity of saponin isolated from Albizia lebbeck using various in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tibesaikosaponin V: Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibesaikosaponin V is a naturally occurring triterpenoid saponin that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the experimental methodologies employed for its isolation and structural elucidation, presents available quantitative data, and explores its known biological activities and associated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated from the roots of Bupleurum chinense DC., a plant with a long history of use in traditional Chinese medicine.[1][2][3] Subsequent phytochemical investigations have also identified its presence in Bupleurum marginatum var. stenophyllum.[4][5][6][7] The initial characterization of this compound as a new triterpene diglycoside was achieved through extensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (1D and 2D NMR), high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), and chemical degradation methods.[1][2]

Physicochemical Properties and Structural Elucidation

The definitive structure of this compound was established through a combination of advanced analytical techniques.

Spectroscopic Data

The structural backbone and stereochemistry of this compound were determined by detailed analysis of its NMR spectra (¹H-NMR and ¹³C-NMR), along with correlational techniques such as COSY, HSQC, and HMBC.[1][2] High-resolution mass spectrometry provided the exact molecular weight and elemental composition, confirming the molecular formula.[1][2]

A systematic study utilizing Ultra-Performance Liquid Chromatography coupled with Photodiode Array detection and Quadrupole Time-of-Flight Mass Spectrometry (UPLC-PDA-Q/TOF-MS) has further characterized this compound. This analysis revealed a specific fragmentation pathway for the molecule.[4][7]

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₄₂H₆₈O₁₄ | [1][2] |

| Molecular Weight | 796.98 g/mol | [1][2] |

| Mass Spectrometry | HR-ESI-MS | [1][2] |

| NMR Spectroscopy | 1D (¹H, ¹³C), 2D (COSY, HSQC, HMBC) | [1][2] |

| UV/Vis Spectroscopy | UPLC-PDA | [4] |

| Chromatography | Normal and Reversed-Phase Column Chromatography | [1][2] |

Experimental Protocols

The following sections outline the generalized experimental methodologies for the isolation and characterization of this compound, based on standard practices for saponin extraction and analysis.

Isolation of this compound

The isolation of this compound from its natural source, the roots of Bupleurum species, typically involves a multi-step extraction and chromatographic purification process.

-

Extraction: The dried and powdered roots of Bupleurum chinense or Bupleurum marginatum are extracted with methanol at room temperature.[1][2]

-

Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.[1][2]

-

Fractionation: The crude extract is then subjected to a series of chromatographic separations. This typically involves initial fractionation using normal-phase column chromatography followed by further purification using reversed-phase column chromatography.[1][2]

-

Final Purification: The fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Final purification is often achieved through repeated column chromatography until a pure compound is obtained.[1][2]

Structural Elucidation

The definitive chemical structure of the isolated this compound is determined through a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments is conducted to elucidate the complete structure.

-

¹H-NMR: Identifies the proton environments in the molecule.[1][2]

-

¹³C-NMR: Identifies the carbon skeleton of the molecule.[1][2]

-

2D-NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure, including the aglycone and the sugar moieties, as well as their linkage points.[1][2]

-

-

Chemical Degradation: Acid hydrolysis can be employed to cleave the glycosidic bonds, allowing for the individual analysis of the aglycone and the sugar components, further confirming the structure.[1][2]

Biological Activity and Mechanism of Action

Preliminary studies have indicated that this compound possesses biological activities related to lipid metabolism.

Effects on Adipogenesis

Research has shown that this compound can inhibit lipid accumulation and reduce triacylglycerol content in 3T3-L1 adipocytes.[1][2] Importantly, this effect was observed without inducing cytotoxicity in the cells.[1][2]

Table 2: Summary of Reported Biological Activities of this compound

| Biological Effect | Model System | Key Findings | Reference |

| Inhibition of Lipid Accumulation | 3T3-L1 Adipocytes | Reduced intracellular lipid droplets. | [1][2] |

| Reduction of Triacylglycerol Content | 3T3-L1 Adipocytes | Decreased levels of triacylglycerols. | [1][2] |

| Gene Expression Modulation | 3T3-L1 Adipocytes | Suppressed mRNA expression of key nuclear transcription factors involved in adipogenesis. | [1][2] |

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, the suppression of mRNA expression of nuclear transcription factors suggests that its mechanism of action involves the modulation of gene expression related to adipocyte differentiation and lipid metabolism.[1][2]

Future Directions

While initial studies on this compound are promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

In-depth Mechanistic Studies: A more detailed investigation into the specific signaling pathways modulated by this compound is needed. This includes identifying its direct molecular targets and understanding the upstream and downstream signaling cascades.

-

In Vivo Efficacy: Preclinical studies in animal models of metabolic disorders are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.

Conclusion

This compound is a structurally characterized triterpenoid saponin with demonstrated in vitro activity against adipogenesis. The foundational knowledge of its discovery, isolation, and preliminary biological evaluation provides a strong basis for further investigation into its potential as a lead compound for the development of new therapeutic agents. This technical guide consolidates the current understanding of this compound, offering a valuable resource for the scientific community to guide future research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS [frontiersin.org]

- 6. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the HPLC-MS/MS Analysis of Tibesaikosaponin V

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Tibesaikosaponin V in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This compound, a triterpenoid saponin isolated from Bupleurum chinense DC, has demonstrated potential therapeutic effects, including the inhibition of adipocyte differentiation, making it a compound of interest in obesity and metabolic disorder research.[1] The described methodology offers high sensitivity and selectivity for pharmacokinetic studies and other drug development applications. This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical method validation parameters.

Introduction

This compound is a triterpenoid diglycoside with a molecular formula of C42H68O15 and a molecular weight of 812.98 g/mol .[2] Its biological activity, particularly its ability to inhibit the differentiation of 3T3-L1 preadipocytes, suggests its potential as a therapeutic agent for obesity and related metabolic diseases.[1] To facilitate further research and development, a robust and sensitive analytical method is essential for the accurate quantification of this compound in various biological samples. HPLC-MS/MS is the technology of choice for this purpose due to its inherent selectivity and sensitivity. This application note provides a starting point for developing and validating such a method.

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation method is critical for removing interferences and concentrating the analyte. Protein precipitation is a straightforward and common method for plasma samples.

Protocol: Protein Precipitation

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard (e.g., a structurally similar saponin not present in the sample).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis

This section details the instrumental conditions for the analysis of this compound.

Table 1: HPLC and Mass Spectrometer Parameters

| Parameter | Recommended Conditions |

| HPLC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 813.5 [M+H]⁺ |

| Product Ions (m/z) | To be determined empirically. Likely fragments correspond to the loss of sugar moieties. |

| Dwell Time | 100 ms |

| Collision Energy | To be optimized for each transition |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the test results to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | The degree of scatter between a series of measurements. | Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10 |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of the analyte peak area in the presence of matrix to the peak area in the absence of matrix should be consistent and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

Table 3: Example Quantitative Data for Method Validation

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (% bias) | -5.2% to 6.8% |

| Intra-day Precision (RSD) | ≤ 8.5% |

| Inter-day Precision (RSD) | ≤ 10.2% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Recovery | 85.3% - 92.1% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

References

Application Notes and Protocols for Tibesaikosaponin V in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of Tibesaikosaponin V, a bioactive triterpenoid saponin. The protocols detailed below are based on established methodologies for assessing the anti-inflammatory and cytotoxic properties of similar saikosaponins and can be adapted for the specific investigation of this compound.

Anti-inflammatory Activity of this compound

This compound is expected to exhibit significant anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways. In vitro studies on structurally similar saponins, such as Chikusetsusaponin V, have demonstrated a potent anti-inflammatory response in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The primary mechanism of action involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1].

Quantitative Data Summary: Effects on Pro-inflammatory Mediators

| Pro-inflammatory Mediator | Observed Effect of Chikusetsusaponin V | Cell Line | Inducer |

| Nitric Oxide (NO) | Dose-dependent inhibition[1] | RAW 264.7 | LPS |

| Inducible Nitric Oxide Synthase (iNOS) | Dose-dependent inhibition[1] | RAW 264.7 | LPS |

| Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent inhibition[1] | RAW 264.7 | LPS |

| Interleukin-1beta (IL-1β) | Dose-dependent inhibition[1] | RAW 264.7 | LPS |

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details the steps to assess the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 cells.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well for viability assays or in 6-well plates at a density of 1 x 10⁶ cells/well for protein and gene expression analysis. Allow the cells to adhere overnight.

2. Treatment:

-

Prepare various concentrations of this compound in DMEM.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (cells treated with this compound solvent) and a positive control (cells treated with LPS only).

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve.

4. Measurement of Pro-inflammatory Cytokines (ELISA):

-

Collect the cell culture supernatant from the 6-well plates.

-

Quantify the levels of TNF-α and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:

-

Lyse the cells from the 6-well plates to extract total protein.

-

Determine protein concentration using a BCA protein assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-ERK, p-JNK, p-p38) pathways.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram: this compound in Anti-inflammation

Caption: this compound inhibits LPS-induced inflammation.

Cytotoxicity and Apoptosis-inducing Effects of this compound

Saikosaponins have been reported to exhibit cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis. The apoptotic mechanism often involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Quantitative Data Summary: Cytotoxicity

Specific IC₅₀ values for this compound are not currently available in published literature. Researchers are encouraged to perform dose-response studies to determine the IC₅₀ values in their specific cell lines of interest. The following table provides a template for recording such data.

| Cell Line | This compound IC₅₀ (µM) | Incubation Time (hours) | Assay Method |

| e.g., A549 (Lung Cancer) | Determine Experimentally | 24, 48, 72 | MTT/Resazurin |

| e.g., MCF-7 (Breast Cancer) | Determine Experimentally | 24, 48, 72 | MTT/Resazurin |

| e.g., HepG2 (Liver Cancer) | Determine Experimentally | 24, 48, 72 | MTT/Resazurin |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

2. Treatment:

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control.

3. MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization and Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

5. IC₅₀ Calculation:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

1. Cell Seeding and Treatment:

-

Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC₅₀ value for 24 hours.

2. Cell Harvesting and Staining:

-

Harvest the cells (including floating cells in the supernatant) by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Workflow Diagram: In Vitro Assay Pipeline for this compound

Caption: Workflow for evaluating this compound in vitro.

References

Application Notes and Protocols for Studying Tibesaikosaponin V Effects in Animal Models

To: Researchers, Scientists, and Drug Development Professionals

Subject: Literature Review and Proposed Strategies for In Vivo Evaluation of Tibesaikosaponin V

1. Introduction

This compound, a triterpenoid saponin isolated from Bupleurum chinense DC., belongs to the saikosaponin family of compounds.[1] While the broader class of saikosaponins has been investigated for various pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects, there is a notable scarcity of publicly available in vivo data specifically for this compound.[1][2] Existing research on this compound has primarily focused on its in vitro effects, particularly its ability to inhibit lipid accumulation in adipocytes, suggesting a potential therapeutic role in obesity and related metabolic disorders.[3][4]

This document aims to provide a comprehensive overview of the current state of research on this compound and to propose experimental strategies and protocols for its evaluation in relevant animal models. Due to the lack of specific in vivo studies on this compound, the following sections will extrapolate from research on closely related saikosaponins and general pharmacological principles to guide future investigations.

2. Current State of Research on this compound

A thorough literature search reveals that while this compound has been successfully isolated and structurally characterized, its biological effects have been predominantly studied in vitro. The primary finding is its inhibitory effect on lipid accumulation and triacylglycerol content in 3T3-L1 preadipocyte differentiation models.[3] This is associated with the suppression of mRNA expression of key nuclear transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer binding protein α (C/EBPα).[3]

While many saikosaponins are known to possess anti-inflammatory, hepatoprotective, and immunomodulatory activities both in vitro and in vivo, specific animal model data for this compound is not currently available in published literature.[5] Therefore, the subsequent sections will provide generalized protocols and considerations for initiating such studies.

3. Proposed Animal Models for Studying this compound Effects

Based on the known activities of other saikosaponins, the following animal models are proposed for investigating the potential anti-inflammatory, neuroprotective, and hepatoprotective effects of this compound.

3.1. Anti-inflammatory Effects

-

Carrageenan-Induced Paw Edema in Rats/Mice: A widely used model for acute inflammation.

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: To study the effects on systemic inflammatory responses and cytokine production.

-

Collagen-Induced Arthritis (CIA) in Mice: A model for chronic autoimmune-based inflammation, relevant for rheumatoid arthritis.

3.2. Neuroprotective Effects

-

Middle Cerebral Artery Occlusion (MCAO) in Rats/Mice: A common model for focal cerebral ischemia (stroke) to assess neuroprotection against ischemic damage.

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-Induced Parkinson's Disease Model in Mice: To evaluate protection against dopaminergic neuron loss.

-

Amyloid-beta (Aβ) Infusion Model of Alzheimer's Disease in Rats/Mice: To investigate effects on Aβ-induced neurotoxicity and cognitive deficits.

3.3. Hepatoprotective Effects

-

Carbon Tetrachloride (CCl4)-Induced Liver Injury in Rats/Mice: A classic model for chemically-induced acute and chronic liver damage.

-

Acetaminophen (APAP)-Induced Liver Injury in Mice: A model for drug-induced acute liver failure.

-

High-Fat Diet (HFD)-Induced Non-alcoholic Fatty Liver Disease (NAFLD) in Mice: Relevant for studying metabolic-related liver disease, which aligns with the known in vitro effects of this compound on lipid metabolism.

4. Experimental Protocols (General Framework)

The following are generalized protocols that should be adapted and optimized for specific experimental designs.

4.1. General Preparation and Administration of this compound

-

Solubilization: this compound should be dissolved in a suitable vehicle. Common vehicles for saponins include saline with a small percentage of a solubilizing agent like DMSO or Tween 80. The final concentration of the solubilizing agent should be kept low and a vehicle control group must be included in all experiments.

-

Dosing: Dose-response studies should be conducted to determine the optimal therapeutic dose. Based on studies with other saikosaponins, a starting range of 1-50 mg/kg could be considered.

-

Route of Administration: Oral gavage (p.o.) and intraperitoneal (i.p.) injection are common routes. The choice will depend on the desired systemic exposure and the specific model.

4.2. Protocol for Carrageenan-Induced Paw Edema

-

Animals: Male/Female Wistar rats or Swiss albino mice.

-

Grouping:

-

Group 1: Vehicle control.

-

Group 2: Carrageenan control.

-

Group 3: this compound (low dose) + Carrageenan.

-

Group 4: this compound (medium dose) + Carrageenan.

-

Group 5: this compound (high dose) + Carrageenan.

-

Group 6: Positive control (e.g., Indomethacin) + Carrageenan.

-

-

Procedure:

-

Administer this compound or vehicle 60 minutes before carrageenan injection.

-

Inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis: Calculate the percentage of edema inhibition. Analyze biochemical markers (e.g., TNF-α, IL-6, MPO) in paw tissue homogenates.

4.3. Protocol for CCl4-Induced Acute Liver Injury

-

Animals: Male/Female C57BL/6 mice.

-

Grouping:

-

Group 1: Vehicle control.

-

Group 2: CCl4 control.

-

Group 3: this compound (low dose) + CCl4.

-

Group 4: this compound (medium dose) + CCl4.

-

Group 5: this compound (high dose) + CCl4.

-

Group 6: Positive control (e.g., Silymarin) + CCl4.

-

-

Procedure:

-

Pre-treat with this compound or vehicle for 7 consecutive days.

-

On day 7, administer a single dose of CCl4 (e.g., 0.2% in olive oil, i.p.).

-

Sacrifice animals 24 hours after CCl4 administration.

-

-

Data Analysis:

-

Collect blood for serum analysis of ALT, AST, and ALP.

-

Harvest liver for histopathological examination (H&E staining) and measurement of oxidative stress markers (MDA, SOD, GSH).

-

5. Data Presentation (Hypothetical)

As no quantitative data is available for this compound in animal models, the following tables are presented as templates for organizing future experimental results.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (ml) at 3h (Mean ± SD) | % Edema Inhibition |

| Vehicle Control | - | 0.25 ± 0.05 | - |

| Carrageenan Control | - | 1.50 ± 0.12 | 0 |

| This compound | 10 | Data Not Available | Data Not Available |

| This compound | 25 | Data Not Available | Data Not Available |

| This compound | 50 | Data Not Available | Data Not Available |

| Indomethacin | 10 | 0.70 ± 0.08 | 64 |

Table 2: Effect of this compound on Serum Biomarkers in CCl4-Induced Liver Injury in Mice

| Treatment Group | Dose (mg/kg) | ALT (U/L) (Mean ± SD) | AST (U/L) (Mean ± SD) |

| Vehicle Control | - | 35 ± 5 | 110 ± 15 |

| CCl4 Control | - | 4500 ± 300 | 5500 ± 450 |

| This compound | 10 | Data Not Available | Data Not Available |

| This compound | 25 | Data Not Available | Data Not Available |

| This compound | 50 | Data Not Available | Data Not Available |

| Silymarin | 100 | 1200 ± 150 | 1800 ± 200 |

6. Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using DOT language, illustrate a hypothetical signaling pathway that this compound might modulate based on its known in vitro effects and the activities of other saikosaponins, as well as a general experimental workflow.

Caption: General experimental workflow for in vivo studies.

Caption: Hypothetical hepatoprotective signaling pathway.

While direct in vivo evidence for the effects of this compound is currently lacking, its demonstrated in vitro activity in adipocytes and the known pharmacological profile of related saikosaponins provide a strong rationale for its investigation in animal models of inflammatory, neurodegenerative, and hepatic diseases. The protocols and frameworks provided in these notes are intended to serve as a starting point for researchers to design and conduct robust preclinical studies to elucidate the therapeutic potential of this compound. Further research is warranted to fill the existing knowledge gap and to explore the full pharmacological profile of this compound.

References

Application Notes and Protocols for the Administration of Tibesaikosaponin V in Animal Studies

Disclaimer: Extensive literature searches did not yield specific studies on the administration of Tibesaikosaponin V in animal models. The following application notes and protocols are based on research conducted on closely related and well-studied saikosaponins, primarily Saikosaponin A (SSA) and Saikosaponin D (SSd). Researchers should use this information as a starting point and adapt and validate these protocols specifically for this compound.

Introduction

Saikosaponins, a group of triterpenoid saponins isolated from the roots of Bupleurum species, have demonstrated a range of pharmacological activities, with anti-inflammatory effects being one of the most prominent. These compounds are known to modulate key signaling pathways involved in the inflammatory response, making them promising candidates for further investigation in various inflammatory disease models.

This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of saikosaponins, which can be adapted for this compound, in common animal models of inflammation.

Mechanism of Action: Anti-inflammatory Signaling Pathways

Saikosaponins exert their anti-inflammatory effects by modulating critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling Pathway: In response to inflammatory stimuli, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, p65 initiates the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines like TNF-α, IL-1β, and IL-6. Saikosaponins have been shown to inhibit the phosphorylation of IκBα and p65, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[1][2]

-

MAPK Signaling Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in regulating the production of inflammatory mediators. Saikosaponins can suppress the phosphorylation of these key MAPK proteins, leading to a downstream reduction in the inflammatory response.[1][2]

Diagram of the Proposed Anti-inflammatory Mechanism of Saikosaponins

Caption: Saikosaponin Anti-inflammatory Signaling Pathways.

Data Presentation: In Vivo Anti-inflammatory Activity of Saikosaponins

The following tables summarize quantitative data from studies on Saikosaponin A (SSa) and Saikosaponin D (SSd) in common animal models of inflammation. These can serve as a reference for designing studies with this compound.

Table 1: Effect of Saikosaponins on Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg) | Route | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |

| SSa | 10 | i.p. | 3 h | 35.2 | [3] |

| SSa | 20 | i.p. | 3 h | 48.6 | [3] |

| SSd | 10 | i.p. | 3 h | 42.1 | [3] |

| SSd | 20 | i.p. | 3 h | 55.3 | [3] |

| Indomethacin | 10 | i.p. | 3 h | 62.5 | [3] |

Table 2: Effect of Saikosaponins on Acetic Acid-Induced Vascular Permeability in Mice

| Treatment | Dose (mg/kg) | Route | Inhibition of Dye Leakage (%) | Reference |

| SSa | 10 | i.p. | 31.5 | [3] |

| SSa | 20 | i.p. | 45.8 | [3] |

| SSd | 10 | i.p. | 38.7 | [3] |

| SSd | 20 | i.p. | 52.4 | [3] |

| Indomethacin | 10 | i.p. | 58.9 | [3] |

Experimental Protocols

The following are detailed protocols for two standard in vivo models used to assess anti-inflammatory activity.

This model is widely used to evaluate the anti-edematous effect of compounds in an acute inflammatory setting.[2][4][5]

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium, normal saline with 1% Tween 80)

-

Positive control: Indomethacin or another NSAID

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Male Sprague-Dawley or Wistar rats (180-220 g)

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Group I: Vehicle control

-

Group II: this compound (low dose)

-

Group III: this compound (medium dose)

-

Group IV: this compound (high dose)

-

Group V: Positive control (e.g., Indomethacin, 10 mg/kg)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, this compound, or the positive control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2]

-

Calculation: The percentage inhibition of edema is calculated using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Diagram of the Carrageenan-Induced Paw Edema Workflow

Caption: Experimental Workflow for Paw Edema Assay.

This model is used to assess peripheral analgesic and anti-inflammatory activity by quantifying the reduction in abdominal constrictions induced by an irritant.[1][6][7]

Materials:

-

This compound

-

Vehicle

-

Positive control: Aspirin or Indomethacin

-

Acetic acid (0.6% or 0.7% v/v in distilled water)

-

Male ICR or Swiss albino mice (20-25 g)

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week.

-

Fasting: Fast the mice for 6-12 hours before the experiment, with free access to water.

-

Grouping: Randomly divide the animals into experimental groups (n=6-8 per group) as described in Protocol 1.

-

Compound Administration: Administer the vehicle, this compound, or the positive control.

-

Induction of Writhing: 30-60 minutes after compound administration, inject 0.1 mL/10g body weight of acetic acid solution intraperitoneally.

-